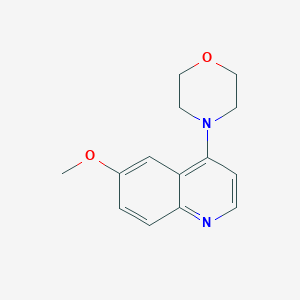

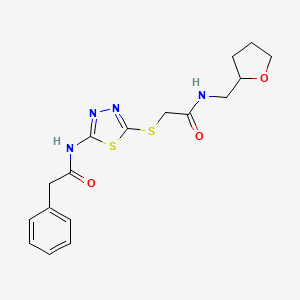

6-Methoxy-4-(morpholin-4-yl)quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-4-(morpholin-4-yl)quinoline is a quinoline derivative. It has a molecular formula of C14H16N2O2 and a molecular weight of 244.294 . It has shown promising properties in various fields of research.

Synthesis Analysis

The synthesis of quinoline derivatives has been widely studied. For instance, multiparallel amenable syntheses of 6-methoxy-8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylic acid- (4-morpholin-4-yl-phenyl)amides and 4-amino-6-methoxy-8-(4-methyl-piperazin-1-yl)-quinoline-2-carboxylic acid (4-morpholin-4-yl-phenyl)amides have been described .Chemical Reactions Analysis

6-Methoxyquinoline has been used as a precursor in the synthesis of fluorescent zinc and chlorine sensors, 5-Amino-2-aroylquinolines as potent tubulin polymerization inhibitors, and 3-Fluoro-6-methoxyquinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase .Scientific Research Applications

Synthesis and Biomolecular Binding Properties

A study detailed the synthesis of a new series of quinolines, including derivatives with morpholin-4-yl groups, through Buchwald–Hartwig amination. The photophysical analyses of these compounds showed intraligand and charge-transfer type transitions, highlighting their potential in biomolecular binding applications. Their strong interactions with ct-DNA, attributed to π-stacking and/or hydrogen-bonding interactions, suggest utility in genomic studies and therapeutic applications (Bonacorso et al., 2018).

Fluorescence Labeling Reagent

6-Methoxy-4-quinolone (6-MOQ) was identified as a novel fluorophore with strong fluorescence across a wide pH range in aqueous media, making it highly suitable for biomedical analysis. This compound, with its stability against light and heat, offers significant potential as a fluorescent labeling reagent for various analytical applications, including the sensitive determination of carboxylic acids (Hirano et al., 2004).

Src Kinase Activity Inhibition

Research into 4-phenylamino-3-quinolinecarbonitriles, including derivatives with a 4-(morpholin-4-yl) substituent, demonstrated potent inhibition of Src kinase activity and Src-mediated cell proliferation. These findings suggest the therapeutic potential of such compounds in cancer treatment, particularly in targeting Src kinase as a critical enzyme in cancer cell growth and metastasis (Boschelli et al., 2001).

Antagonists in Serotonin Receptor Studies

A synthesis approach was developed for quinoline derivatives acting as potent 5HT1B antagonists, indicating their application in neuropsychiatric disorder treatments. The study highlights the synthesis of quinolone and quinoline-2-carboxylic acid (4-morpholin-4-yl-phenyl)amides, providing a basis for late-stage diversification and the development of novel therapeutic agents (Horchler et al., 2007).

Anti-corrosion Applications

The anti-corrosion capabilities of 8-hydroxyquinoline derivatives, including those with morpholinomethyl groups, were investigated for protecting mild steel in acidic media. These compounds demonstrated significant inhibition efficiencies, suggesting their utility in industrial applications to prevent metal corrosion (Douche et al., 2020).

properties

IUPAC Name |

4-(6-methoxyquinolin-4-yl)morpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-17-11-2-3-13-12(10-11)14(4-5-15-13)16-6-8-18-9-7-16/h2-5,10H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALIDQTXHBOCVKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-4-(morpholin-4-yl)quinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2618485.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(methylsulfonyl)phenyl)acrylamide](/img/structure/B2618486.png)

![5-((4-fluorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2618487.png)

![N-(3-chlorophenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2618489.png)

![2-(4-bromophenyl)-3-methyl-1-(2-{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}-2-oxoethyl)-1H-1,3-benzodiazol-3-ium chloride](/img/structure/B2618490.png)

![4-[(1S)-1-hydroxyethyl]phenol](/img/structure/B2618497.png)

![N'-[(2-chlorophenyl)methyl]-N-(oxolan-2-ylmethyl)oxamide](/img/structure/B2618498.png)

![N-(5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2618499.png)

![Ethyl 2-(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamido)benzoate](/img/structure/B2618500.png)

![4-butoxy-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2618504.png)